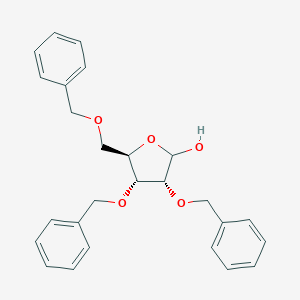

2,3,5-Tri-O-benzyl-D-ribofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5-Tri-O-benzyl-D-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the ribofuranose ring. It has the molecular formula C26H28O5 and a molecular weight of 420.497 Da . The compound is often used in organic synthesis, particularly in the preparation of nucleoside analogs and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5-Tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehydes or carboxylic acids, while reduction can produce benzyl alcohols .

Applications De Recherche Scientifique

Pharmaceutical Intermediate

2,3,5-Tri-O-benzyl-D-ribofuranose is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various nucleoside analogues, which are essential for developing antiviral and anticancer drugs. The compound's structure allows for modifications that can enhance biological activity or reduce side effects.

Synthesis of Nucleoside Analogues

The compound is instrumental in synthesizing nucleoside derivatives that exhibit potent biological activities. For instance, derivatives synthesized from this compound have shown promising results in analgesic and anti-inflammatory assays . These derivatives are evaluated for their efficacy against various diseases, including cancer and viral infections.

Antiviral Activity

Research indicates that α-D-ribofuranose analogues, including those derived from this compound, have demonstrated antiviral properties. These compounds can interfere with viral replication processes and are being explored as potential treatments for viral infections .

Anticancer Activity

Studies have shown that modified ribofuranose derivatives possess cytotoxic effects on cancer cell lines. For example, compounds derived from this sugar moiety have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Analgesic and Anti-inflammatory Properties

A study synthesized several α-D-ribofuranose derivatives from this compound and evaluated their analgesic and anti-inflammatory effects. The findings revealed that certain derivatives exhibited significant reductions in pain response and inflammation in animal models .

| Compound | Dose (mg/kg) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| 2a | 50 | 65.33 | 82.6 |

| 4 | 100 | 70.00 | 87.6 |

Case Study 2: Synthesis of Nucleoside Drugs

Another research effort focused on the synthesis of nucleoside drugs using this compound as a starting material. The study highlighted the compound's utility in creating various nucleosides with enhanced therapeutic profiles .

Mécanisme D'action

The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribofuranose involves its interaction with various molecular targets. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity of the ribofuranose ring. This can affect the compound’s ability to participate in enzymatic reactions and its overall stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This compound is also a ribose derivative with benzoyl groups instead of benzyl groups.

2,3,5-Tri-O-benzyl-β-D-arabinofuranose: Similar to 2,3,5-Tri-O-benzyl-D-ribofuranose but derived from arabinose instead of ribose.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of benzyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly useful in the synthesis of nucleoside analogs and other complex molecules .

Propriétés

Numéro CAS |

16838-89-4 |

|---|---|

Formule moléculaire |

C26H28O5 |

Poids moléculaire |

420.5 g/mol |

Nom IUPAC |

(4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1 |

Clé InChI |

NAQUAXSCBJPECG-ZCCOPBOASA-N |

SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

SMILES isomérique |

C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,3,5-Tri-O-benzyl-D-ribofuranose in organic synthesis?

A1: This compound serves as a versatile precursor in the synthesis of C-nucleosides [, , , , , ] and various ribofuranosides [, , , , , ]. These molecules are of significant interest due to their potential antiviral and anticancer activities.

Q2: Can you elaborate on the synthesis of β-D-ribofuranosides using this compound?

A2: Several methods have been developed for the stereoselective synthesis of β-D-ribofuranosides from this compound:

- [Catecholato(2−)-O,O′]oxotitanium/Trifluoromethanesulfonic Anhydride: This approach utilizes the combination of these reagents and trimethylsilylated nucleophiles to provide β-D-ribofuranosides in high yields [].

- Silver Salts and Lawesson’s Reagent or Diphenyltin Sulfide: This catalytic system, employing either Lawesson’s reagent ([2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]) or diphenyltin sulfide (Ph2Sn=S), facilitates the efficient coupling of this compound with alcohols to produce β-D-ribofuranosides under mild conditions [, ].

- Trityl Salt Catalysis: In the presence of catalytic amounts of trityl salts, this compound reacts smoothly with alcohols to afford β-ribofuranosides in high yields with excellent stereoselectivity [].

Q3: What about the synthesis of α-D-ribofuranosides? Is stereoselective synthesis possible?

A3: Yes, achieving α-D-ribofuranoside selectivity is possible through different strategies:

- Lithium Perchlorate as an Additive: The addition of lithium perchlorate during glycosylation reactions, especially when using silver salts as catalysts and 2,3,5-tri-O-benzyl-1-O-iodoacetyl-D-ribofuranose as a starting material, promotes the formation of α-D-ribofuranosides in high yields [].

- Lithium Bis[(trifluoromethyl)sulfonyl]imide Influence: This lithium salt exhibits a significant effect on the stereochemical outcome, favoring the formation of α-D-ribofuranosides when reacting this compound with alcohols [].

Q4: Can this compound be used to synthesize C-nucleosides other than pyrazole derivatives?

A4: Absolutely. Research demonstrates its successful utilization in synthesizing C-nucleosides incorporating various aromatic heterocycles as base moieties []. For instance, coupling it with magnesium, cadmium, or zinc salts of these heterocycles leads to the stereoselective formation of the corresponding β-C-nucleosides.

Q5: Has this compound been used in the synthesis of any other interesting carbohydrate derivatives?

A5: Yes, besides C-nucleosides and ribofuranosides, this compound has been employed in the synthesis of chiral dienones. For example, aldol reaction of this compound with acetone under basic conditions provides a (3E,5Z,7S)-octa-3,5-dien-2-one derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.